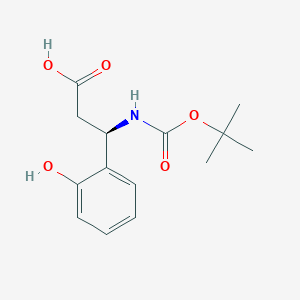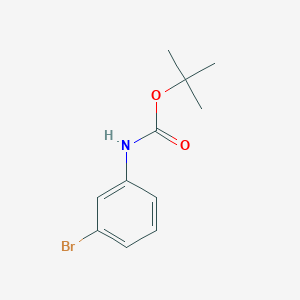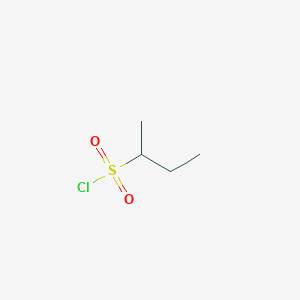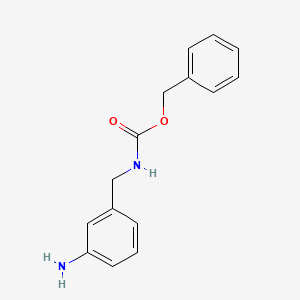
Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid
描述
Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process. The compound contains a phenolic hydroxyl group, which suggests potential for specific reactivity and interactions due to its ability to participate in hydrogen bonding and its acidity.
Synthesis Analysis
The synthesis of Boc-amino acid derivatives can be complex and often requires multiple steps to achieve the desired product with high purity and yield. For example, the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids involves esterification, Collins oxidation, and oxidation with sodium chlorite, with overall yields ranging from 58 to 69% . Another synthesis approach for a related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, starts from L-methionine and includes steps such as amino protection, reduction, hydroxyl derivation, cyclization, and oxidation, resulting in a total yield of 32% . These methods highlight the complexity and multi-step nature of synthesizing Boc-protected amino acids.
Molecular Structure Analysis
The molecular structure of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid would include a Boc-protected amino group, a phenolic hydroxyl group, and a propionic acid moiety. The presence of the Boc group provides steric hindrance, which can influence the reactivity and solubility of the molecule. The phenolic hydroxyl group may engage in intramolecular or intermolecular hydrogen bonding, affecting the compound's conformation and reactivity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid are not explicitly provided in the abstracts, we can infer that the compound is likely to be solid at room temperature, based on the properties of similar Boc-protected amino acids. The presence of the Boc group increases the molecular weight and size, which could affect the solubility in various solvents. The phenolic hydroxyl group contributes to the acidity of the compound and may also affect its solubility and reactivity. The optically pure nature of related compounds, as seen in the synthesis of non-protein amino acids like (2R,3R)- and (2R,3S)-3-fluoroprolines, suggests that the stereochemistry of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is an important factor in its properties and potential applications .
科学研究应用
1. Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and environmentally benign organoboron reagent .
- Results or Outcomes: The outcome of the SM coupling is the formation of a new carbon-carbon bond. The specific results would depend on the reactants used .
2. Drug Design and Delivery
- Application Summary: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
3. Boronic Acid Receptors
- Application Summary: Boronic acids and their conjugate esters have been employed in a variety of biomedical applications. This work reports structural, bonding, and thermochemical calculations for the boronic acids .
4. Biomedical Applications
- Application Summary: Boronic acids have been exploited in a variety of biomedical applications, including the development of chemosensors for an assortment of saccharides, polysaccharides, and glycoproteins, providing important tools for diagnostic medicine of diabetes and cancer .
5. Controlled-Release Encapsulated Pharmaceuticals
- Application Summary: Boronic acids have been used in the development of controlled-release encapsulated pharmaceuticals .
6. Self-Healing Materials and Hydrogels
安全和危害
未来方向
Future research could focus on developing more efficient synthesis methods for such compounds. For instance, the development of a Passerini-type coupling reaction, which afforded α-hydroxyketones from the combination of readily available aldehydes, isocyanides, and boronic acids, represents a promising direction .
属性
IUPAC Name |
(3R)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISQTDJMMIQCM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375900 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid | |
CAS RN |
500788-88-5 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)

